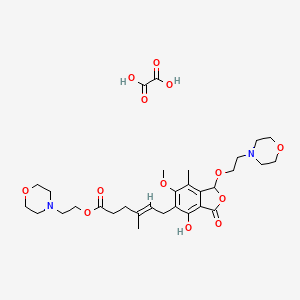
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate is a complex organic compound that features multiple functional groups, including morpholino, hydroxy, methoxy, and oxalate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can be approached through a multi-step organic synthesis process. The key steps may include:
Formation of the isobenzofuran core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the morpholinoethyl groups: This can be done via nucleophilic substitution reactions.
Esterification and oxalate formation: The final steps involve esterification of the carboxylic acid group and formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The methoxy and morpholino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate hydrochloride
Uniqueness
The uniqueness of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C31H44N2O13 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate;oxalic acid |
InChI |
InChI=1S/C29H42N2O9.C2H2O4/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31;3-1(4)2(5)6/h4,29,33H,5-19H2,1-3H3;(H,3,4)(H,5,6)/b20-4+; |
InChI Key |
TUEWZBPYUMPZQC-QHZRUGQESA-N |
Isomeric SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















